ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851948-69-1
Cat. No.: VC7501373
Molecular Formula: C25H24N4O6S2
Molecular Weight: 540.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851948-69-1 |
|---|---|
| Molecular Formula | C25H24N4O6S2 |
| Molecular Weight | 540.61 |
| IUPAC Name | ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H24N4O6S2/c1-5-35-25(32)21-19-14-36-23(20(19)24(31)29(27-21)17-10-6-15(2)7-11-17)26-22(30)16-8-12-18(13-9-16)37(33,34)28(3)4/h6-14H,5H2,1-4H3,(H,26,30) |
| Standard InChI Key | YPZJTOZUQUGUFN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)C |
Introduction
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. These compounds have garnered significant interest in scientific research due to their potential biological activities, particularly in medicinal chemistry. The compound features a range of functional groups, including an amide and a sulfonamide, which contribute to its potential biological activity.
Synthesis and Chemical Reactions
The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. Key steps may include the formation of the thieno[3,4-d]pyridazine core and subsequent modification with the dimethylsulfamoyl and 4-methylphenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the synthesis.
Biological Activity and Potential Applications
Compounds within the thieno[3,4-d]pyridazine class have shown potential in interacting with biological targets, such as receptors or enzymes, due to their diverse functional groups. Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may exhibit similar activity, making it a candidate for further research in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Characterization and Analysis
Characterization of this compound would typically involve spectroscopic methods such as NMR and IR, as well as melting point determination. These analyses are essential for confirming the compound's structure and purity, which are critical for assessing its biological activity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume